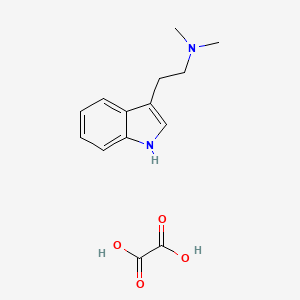
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is a compound that combines an indole derivative with an oxoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The reaction conditions usually involve refluxing in methanesulfonic acid and methanol to achieve good yields .
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB), which plays a crucial role in neuroprotection . The activation of TrkB leads to downstream signaling pathways that promote cell survival and prevent damage.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-N-dimethyltryptamine bioxalate
- Mappine bioxalate
- N,N-Dimethylserotonin bioxalate
- Bufotenine bioxalate
Uniqueness
2-(5-hydroxy-1H-indol-3-yl)ethyl-dimethylazanium; 2-hydroxy-2-oxoacetate is unique due to its specific combination of an indole derivative and an oxoacetate group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C12H16N2.C2H2O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;3-1(4)2(5)6/h3-6,9,13H,7-8H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
LWHZUMHODQLJKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=CC=CC=C21.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


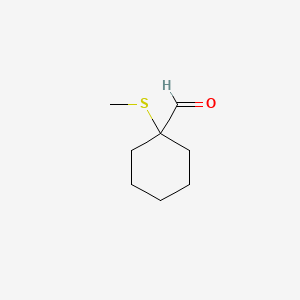
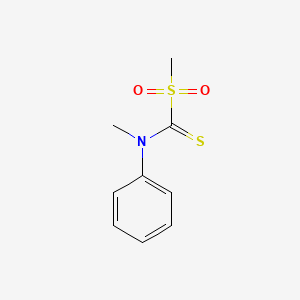
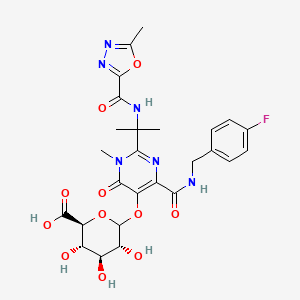
![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
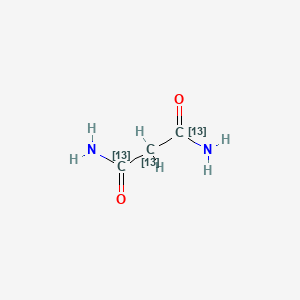
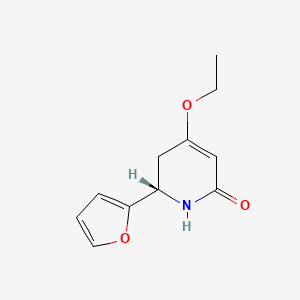
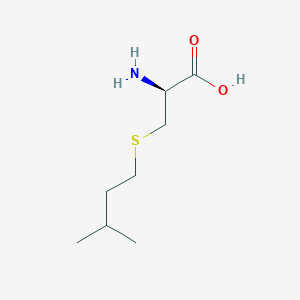
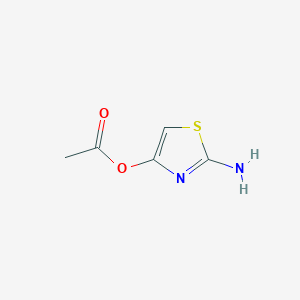
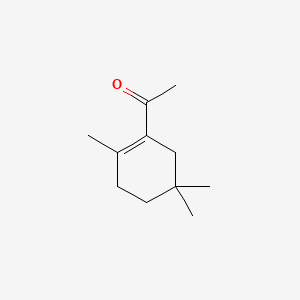
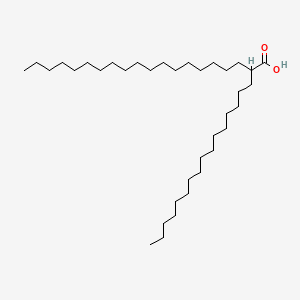
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
